molecular formula C21H20ClNO5S B2566753 Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 866145-08-6

Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2566753
CAS No.: 866145-08-6
M. Wt: 433.9
InChI Key: CARDOQVWTWTWCO-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyran-3-carboxylate family, characterized by a six-membered oxygen-containing heterocyclic ring. Key structural features include:

  • Position 5: Benzenesulfonyl substituent, a strong electron-withdrawing group (EWG) that may influence reactivity and binding interactions.
  • Position 4: 4-Chlorophenyl group, contributing steric bulk and lipophilicity.
  • Position 2: Methyl group, providing minimal steric hindrance.
  • Position 6: Amino group, enabling hydrogen bonding and participation in acid-base chemistry.

Properties

IUPAC Name

ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S/c1-3-27-21(24)17-13(2)28-20(23)19(18(17)14-9-11-15(22)12-10-14)29(25,26)16-7-5-4-6-8-16/h4-12,18H,3,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARDOQVWTWTWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN2O5S, with a molecular weight of approximately 436.91 g/mol. The compound features a pyran ring substituted with a benzenesulfonyl group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological systems .

Research indicates that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for modulating enzyme activity and receptor binding, which underlie its observed biological effects .

Biological Activities

Preliminary studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, it has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects .
  • Antibacterial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives of the pyran scaffold have been noted for their effectiveness against resistant strains .
  • Antioxidant Effects : The antioxidant potential of this compound has been assessed using various assays, indicating its ability to scavenge free radicals effectively .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various pyran derivatives, including this compound, against multiple cancer cell lines such as HCT-116 and MDA-MB-435. The results indicated IC50 values in the range of 0.25 to 0.59 µM for effective compounds .
    CompoundCell LineIC50 (µM)
    7kHCT-1160.25
    7lMDA-MB-4350.29
    Ethyl derivativeHCT-1160.36
  • Antibacterial Activity :
    • In another study, the compound was tested against various bacterial strains, showing lower IC50 values than standard antibiotics such as ampicillin .
    Bacterial StrainIC50 (µM)
    Staphylococcus aureus12.5
    Escherichia coli15.0
  • Antioxidant Activity :
    • The antioxidant capacity was measured using DPPH scavenging assays, where the compound demonstrated EC50 values comparable to established antioxidants .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate may exhibit:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Research suggests that it may help in reducing inflammation through modulation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Anticancer Potential : Initial findings indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for optimizing its therapeutic applications. Studies have shown that it can form hydrogen bonds and hydrophobic interactions with various proteins and enzymes, which are essential for modulating their activity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
  • Anti-inflammatory Mechanisms : In vitro experiments showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting mechanisms through which it could alleviate symptoms associated with inflammatory diseases.
  • Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, highlighting its potential role in cancer therapy.

Comparison with Similar Compounds

Substituent Variations at Position 5

The benzenesulfonyl group in the target compound distinguishes it from analogs with cyano or aryl substituents:

Compound (Position 5) Key Properties/Applications References
Benzenesulfonyl (Target) High polarity due to sulfonyl group; potential for strong intermolecular interactions.
Cyano (e.g., Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate) Used as a corrosion inhibitor for low-carbon steel in HCl, achieving >90% efficiency at 10⁻³ M. Acts as a mixed-type inhibitor with adsorption following Langmuir isotherm .
4-Fluorophenyl (Compound 5c) Increased lipophilicity; pyranopyrazole derivatives show potential in pharmaceutical research .

Impact: The benzenesulfonyl group may enhance stability in biological systems compared to cyano analogs, which excel in industrial applications.

Substituent Variations at Position 4

The 4-chlorophenyl group contrasts with other aryl or alkyl substituents:

Compound (Position 4) Key Properties/Applications References
4-Chlorophenyl (Target) Balances lipophilicity and steric effects; common in bioactive molecules.
Biphenyl (e.g., Ethyl 6-amino-4-(biphenyl-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate) Increased aromatic stacking potential; used in medicinal chemistry libraries .
4-Pyridinyl (Ethyl 6-amino-5-cyano-2-methyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate) Introduces basicity via pyridine nitrogen; modifies electronic properties .
Isopropyl (Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate) Bulkier substituent; may reduce crystallinity or alter packing in solid state .

Impact : The 4-chlorophenyl group offers a balance between electronic effects and steric demand, making it versatile for diverse applications.

Functional Group Variations at Position 6

The amino group is conserved across most analogs, but its role varies:

  • In the target compound, the amino group participates in hydrogen bonding, critical for molecular recognition in drug design.
  • In corrosion inhibitors (e.g., Pr3), the amino group facilitates adsorption onto metal surfaces via lone pair interactions .

Structural and Electronic Comparisons

Molecular Weight and Solubility

Compound Molecular Weight Notable Substituents Solubility Inference
Target ~450 g/mol (estimated) Benzenesulfonyl, 4-chlorophenyl Moderate solubility in polar aprotic solvents due to sulfonyl group.
Pr3 (Corrosion Inhibitor) ~300 g/mol Cyano, methyl, phenyl Higher solubility in organic solvents; effective in acidic aqueous media .
5c (Pyranopyrazole) ~380 g/mol 4-Fluorophenyl, methyl Enhanced lipophilicity for membrane penetration .

Crystallography and Molecular Packing

  • The target compound’s structure could be resolved using SHELX programs, widely employed for small-molecule refinement .
  • Cyanopyran Derivatives: Exhibit planar pyran rings with substituents influencing packing modes (e.g., π-π stacking in biphenyl analogs) .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate?

The compound can be synthesized via multicomponent reactions (MCRs) under green chemistry conditions. For example, rapid four-component reactions in water or ethanol at reflux (70–80°C) using precursors like substituted aldehydes, β-keto esters, nitriles, and benzenesulfonyl derivatives have been effective for analogous pyran-3-carboxylates. Key steps include:

Condensation : Mixing ethyl acetoacetate, 4-chlorobenzaldehyde, and benzenesulfonamide in a one-pot reaction.

Cyclization : Addition of ammonium acetate as a catalyst to facilitate pyran ring formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
Reaction progress is monitored via TLC, and yields typically range from 65–80% .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized for structural characterization of this compound?

  • NMR : Use high-field instruments (≥400 MHz) for resolving overlapping signals. The benzenesulfonyl group exhibits distinct aromatic protons (δ 7.5–8.1 ppm, multiplet), while the 4-chlorophenyl group shows deshielded protons (δ 7.3–7.4 ppm). The pyran ring’s NH2 group appears as a broad singlet (δ 5.8–6.2 ppm).
  • IR : Confirm the ester carbonyl (C=O) at ~1700 cm⁻¹ and sulfonyl (S=O) stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.
  • MS : High-resolution ESI-MS provides accurate mass determination (e.g., [M+H]+ calculated for C21H20ClN2O5S: 459.08). Fragmentation patterns should align with benzenesulfonyl and 4-chlorophenyl cleavages .

Advanced: What crystallographic challenges arise in determining the 3D structure of this compound, and how can SHELX software address them?

Challenges include:

  • Disorder : The benzenesulfonyl and 4-chlorophenyl groups may exhibit rotational disorder. Use SHELXL ’s PART instruction to model partial occupancy.
  • Twinned Data : If twinning is detected (e.g., via PLATON’s TWIN check), apply the TWIN/BASF commands in SHELXL to refine twin fractions.
  • Anisotropic Refinement : For high-resolution data (≤1.0 Å), refine anisotropic displacement parameters (ADPs) to model thermal motion accurately. Validate using R1 < 5% and wR2 < 15% .

Advanced: How do steric and electronic effects of the benzenesulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

The benzenesulfonyl moiety acts as a strong electron-withdrawing group, activating the pyran ring’s C-5 position for nucleophilic attack. Steric hindrance from the sulfonyl group directs substitutions to the less hindered C-6 amino group. Computational studies (DFT at B3LYP/6-31G*) can predict regioselectivity:

PositionCharge (Mulliken)Reactivity
C-5+0.35High
C-6-0.28Moderate
Experimental validation via kinetic studies (e.g., SNAr reactions with amines) is recommended .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolysis of the ethyl ester to the carboxylic acid derivative).

Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability discrepancies.

CYP450 Inhibition : Screen for interactions with CYP3A4/CYP2D6 using fluorogenic substrates to explain metabolic instability in vivo .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

Use mixed solvents:

  • Ethyl acetate/hexane (1:3 v/v) for slow evaporation at 4°C.
  • DMSO/water (gradient diffusion) for polar derivatives.
    Crystal quality is verified via PXRD (sharp peaks) and DSC (single melting endotherm) .

Advanced: How can computational modeling (e.g., molecular docking) predict the compound’s interaction with p38 MAP kinase?

Protein Preparation : Retrieve the p38 MAP kinase structure (PDB: 1OUY). Remove water molecules and add polar hydrogens.

Ligand Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site (coordinates: x=15.4, y=22.1, z=18.7). The benzenesulfonyl group forms hydrogen bonds with Lys53 and hydrophobic interactions with Ile83.

MM/GBSA Analysis : Calculate binding free energy (ΔG ~ -9.2 kcal/mol) to prioritize synthesis of analogs .

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